4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine
Description
4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine is a complex organic compound that features a bromopyrimidine moiety linked to a morpholine ring via a pyrazole group
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O/c1-10-5-11(2)20(18-10)9-13-8-19(3-4-21-13)14-16-6-12(15)7-17-14/h5-7,13H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOMHRPFQMWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CN(CCO2)C3=NC=C(C=N3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine typically involves multi-step organic reactions:
Formation of the Bromopyrimidine Core: The starting material, 5-bromopyrimidine, can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Pyrazole Group: The 3,5-dimethylpyrazole can be synthesized separately and then coupled to the bromopyrimidine core using a suitable base (e.g., potassium carbonate) and a palladium catalyst in a cross-coupling reaction.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the bromopyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, palladium catalysts, various nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and morpholine rings.
Reduction: Reduced derivatives of the bromopyrimidine ring.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable structures.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, while the morpholine ring can enhance solubility and bioavailability. The pyrazole group can participate in metal coordination, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with a chlorine atom instead of bromine.
4-(5-Fluoropyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with a fluorine atom instead of bromine.
4-(5-Iodopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-(5-Bromopyrimidin-2-yl)-2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its halogenated analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its biological activity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
